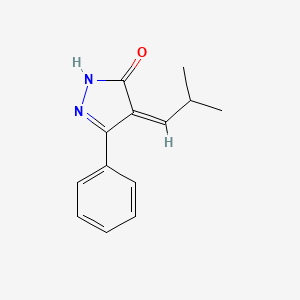

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(4Z)-4-(2-methylpropylidene)-3-phenyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C13H14N2O/c1-9(2)8-11-12(14-15-13(11)16)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,16)/b11-8- |

InChI Key |

AXVVXKJCMHSSRN-FLIBITNWSA-N |

Isomeric SMILES |

CC(C)/C=C\1/C(=NNC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C=C1C(=NNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

Substitution: The phenyl and methylpropylidene groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyrazolones.

Scientific Research Applications

Pharmaceutical Development

The primary applications of 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one are in the pharmaceutical sector, particularly for its anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Research has demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory effects. A study highlighted that derivatives of pyrazolone can be synthesized to develop novel non-ulcerogenic anti-inflammatory agents . The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

Anticancer Activity

Another significant application is in cancer treatment. Pyrazolone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its properties can be harnessed in:

- Polymer Chemistry: It can serve as a monomer or additive in polymer formulations, enhancing thermal stability and mechanical properties.

- Coatings and Adhesives: The incorporation of this compound into coatings can improve resistance to environmental degradation.

Cosmetic Formulations

Due to its chemical stability and potential skin benefits, this compound is being explored for cosmetic applications. Its anti-inflammatory properties may help soothe skin irritations and provide protective benefits against UV radiation .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, a series of pyrazolone derivatives were evaluated for their anti-inflammatory activity using animal models. The results indicated that compounds with similar structures to this compound showed a dose-dependent reduction in paw edema, suggesting significant therapeutic potential .

Case Study 2: Anticancer Activity

A laboratory investigation assessed the cytotoxic effects of various pyrazolone derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | |

| Anticancer | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the 4-position of the pyrazolone core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects on Melting Points: Compounds with polar substituents (e.g., hydroxyl or hydrazono groups) exhibit higher melting points (196–198°C) compared to nonpolar analogs like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (162–163°C) . The methylpropylidene group in the target compound likely reduces crystallinity due to steric hindrance.

- Biological Activity Trends: Hydrazono-substituted derivatives (e.g., 4-chlorophenylhydrazono) show VEGF inhibitory activity, while benzylidene analogs (e.g., 4-hydroxy-3-methoxybenzylidene) demonstrate FXR antagonism and lipid-lowering effects .

Crystallographic and Spectroscopic Comparisons

Crystal Packing and Hydrogen Bonding

- Triclinic Systems: Analogs like (Z)-4-[(p-tolylamino)(furan-2-yl)methylene]-3-phenyl-1H-pyrazol-5(4H)-one crystallize in triclinic systems (space group P 1) with intermolecular hydrogen bonds stabilizing the lattice .

- Planarity: The pyrazolone ring in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is nearly planar, with dihedral angles <5° between substituents . The methylpropylidene group may disrupt planarity, affecting packing efficiency.

Spectroscopic Data

- IR and NMR Signatures: Hydrazono-substituted compounds exhibit N–H stretching vibrations at ~3433 cm⁻¹ and aromatic C–H signals at δ 7.2–7.8 ppm in ¹H NMR . The methylpropylidene group in the target compound would show distinct aliphatic C–H stretches (~2900 cm⁻¹) and upfield shifts for methyl protons (δ 1.0–1.5 ppm).

Pharmacological and Functional Comparisons

Antimicrobial and Anticancer Activities

- Antimicrobial: Pyrazolone derivatives with hydroxyl or hydrazono groups (e.g., 4-hydroxyphenylhydrazono) exhibit broad-spectrum activity against Gram-positive bacteria .

- Anticancer: Derivatives like 3-phenyl-1H-pyrazol-5(4H)-one show anti-proliferative effects by inhibiting tyrosine kinases and PIM-1 kinases . The methylpropylidene substituent may enhance lipophilicity, improving membrane permeability for targeted therapies.

Metabolic and Receptor Interactions

- FXR Antagonism: The (Z)-4-(4-hydroxy-3-methoxybenzylidene) analog suppresses FXR target genes (e.g., SHP, BSEP), reducing triglyceride and cholesterol levels in vivo . Substituent polarity and π-π stacking with aromatic residues are critical for receptor binding.

Biological Activity

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one, also known by its CAS number 834898-73-6, is a pyrazolone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, particularly in the realms of antimicrobial and anti-inflammatory activities.

The molecular formula for this compound is , with a molecular weight of approximately 228.29 g/mol. The compound's structural features include a pyrazolone ring, which is often associated with significant biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In particular, studies have focused on the antibacterial efficacy against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Evaluation

In a comparative study involving various pyrazolone derivatives, it was found that certain compounds showed minimum inhibitory concentration (MIC) values as low as 1 µg/mL against MRSA strains, indicating potent antibacterial activity. The study highlighted that the structural modifications in pyrazolone derivatives could enhance their efficacy against resistant bacterial strains .

| Compound | MIC against MRSA (µg/mL) | Other Notable Activities |

|---|---|---|

| Compound A | 1 | Antifungal |

| Compound B | 2 | Antiviral |

| This compound | TBD | TBD |

Anti-inflammatory Activity

In addition to antimicrobial properties, pyrazolone derivatives have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings

A recent investigation into the anti-inflammatory potential of related compounds demonstrated their ability to reduce inflammation markers in vitro. The study utilized various assays to measure cytokine levels, revealing that some derivatives significantly lowered tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazolone derivatives inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.

- Interaction with Cellular Receptors : These compounds may modulate receptor activity involved in pain and inflammation pathways.

- Antioxidant Properties : Some studies suggest that pyrazolone derivatives exhibit antioxidant effects, contributing to their overall therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via Vilsmeier–Haack reactions using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor. Optimization involves adjusting substituents (e.g., aromatic hydrazones) to achieve yields up to 84% ( ). Key steps include refluxing in ethanol with substituted phenylhydrazines and monitoring reaction progress via TLC. Crystallization from ethanol ensures purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this pyrazolone derivative?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 160–170 ppm). Diastereotopic protons in the pyrazolone ring are identified via splitting patterns .

- IR Spectroscopy : Confirms the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and N–H vibrations at ~3200 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substituent stability .

Q. How can crystallographic data resolve the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) reveals triclinic or monoclinic systems. For example, parameters like a = 8.8092 Å, β = 99.971°, and dihedral angles (e.g., 18.23° between pyrazolone and chlorophenyl rings) confirm conjugation and planar distortions. Weak interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, alkylation) impact the compound’s bioactivity and electronic properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity, improving binding to biological targets like VEGF receptors ( ).

- Alkyl Chains (e.g., methylpropylidene) : Increase lipophilicity, affecting membrane permeability. Computational studies (e.g., DFT) correlate substituent effects with HOMO-LUMO gaps .

- Contradictions in Data : Discrepancies in bioactivity (e.g., antifungal vs. antioxidant) may arise from assay conditions (e.g., pH, cell lines). Meta-analyses of multiple studies are recommended .

Q. What strategies address challenges in resolving contradictory pharmacological data across studies?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability.

- Structure-Activity Relationship (SAR) Models : Compare substituent effects across derivatives (e.g., hydrazone vs. aryl groups) to identify trends .

- Dose-Response Curves : Validate bioactivity thresholds and eliminate false positives from non-specific interactions .

Q. How can computational docking studies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known pyrazolone affinity (e.g., VEGF, kinases).

- Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Validate with crystallographic data (e.g., PDB IDs) .

- Binding Energy Analysis : Negative ΔG values (e.g., −8.5 kcal/mol) indicate strong interactions. Key residues (e.g., Asp1046 in VEGF) are identified for mutagenesis studies .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing structural and pharmacological datasets?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS-DA correlates spectroscopic/structural parameters (e.g., dihedral angles, bond lengths) with bioactivity .

- ANOVA : Identifies significant differences in yield or activity across synthetic batches .

- Machine Learning : Random Forest models predict bioactivity from substituent descriptors (e.g., logP, molar refractivity) .

Q. How can crystallographic software (e.g., SHELX, ORTEP) improve structural refinement accuracy?

- Methodological Answer :

- SHELXL Refinement : Adjusts thermal parameters (Ueq) and occupancy for disordered atoms. R-factors < 0.05 ensure precision .

- ORTEP Visualization : Generates thermal ellipsoid plots to highlight atomic displacement anomalies. Symmetry operations (e.g., space group P1) are validated via CHECKCIF .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.